1-Bromopentafluoropropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

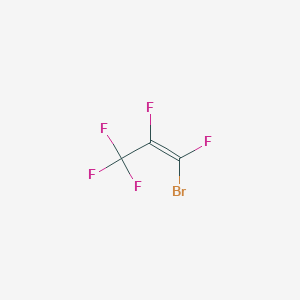

1-Bromopentafluoropropene is a chemical compound with the molecular formula C3BrF5. It is a halogenated alkene, characterized by the presence of both bromine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Méthodes De Préparation

1-Bromopentafluoropropene can be synthesized through several methods. One common synthetic route involves the bromination of pentafluoropropene. This reaction typically requires a brominating agent such as bromine (Br2) and is carried out under controlled conditions to ensure the selective addition of the bromine atom to the propene molecule . Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

Analyse Des Réactions Chimiques

1-Bromopentafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different fluorinated organic compounds.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of pentafluoropropane.

Applications De Recherche Scientifique

1-Bromopentafluoropropene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Bromopentafluoropropene involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

1-Bromopentafluoropropene can be compared to other halogenated alkenes, such as:

1-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-Iodopentafluoropropene: Contains an iodine atom, which can result in different chemical properties and uses.

Bromopentafluorobenzene: An aromatic compound with a similar halogenation pattern but different structural and chemical properties.

Activité Biologique

1-Bromopentafluoropropene (C3H2F5Br) is a halogenated compound that has garnered attention for its potential applications in various fields, including as a fire suppressant and in chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

This compound is characterized by its unique structure, which includes five fluorine atoms and one bromine atom attached to a propene backbone. This configuration contributes to its stability and reactivity.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity, environmental impact, and potential applications. The following sections summarize key findings from the literature.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically use quantitative structure-activity relationship (QSAR) modeling to predict toxicity based on chemical structure.

Environmental Impact

The environmental implications of this compound are significant due to its halogenated nature, which may contribute to ozone depletion and other ecological concerns.

- Atmospheric Stability : The compound's stability in the atmosphere is a critical factor influencing its environmental impact. Research indicates a relatively long atmospheric lifetime, raising concerns about its persistence and bioaccumulation potential .

- Biodegradability : Limited data exist regarding the biodegradability of this compound. Studies suggest that it may not readily degrade in natural environments, which could lead to accumulation and adverse ecological effects .

Case Studies

Several case studies have explored the application of this compound in fire suppression systems and other industrial uses.

- Fire Suppression : A study evaluated the effectiveness of this compound as a fire suppressant compared to traditional agents like halon. Results indicated that while it possesses effective extinguishing properties, concerns over toxicity limit its use in populated areas .

- Chemical Synthesis : In chemical synthesis, this compound has been utilized as a reagent for producing fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which can enhance their properties for pharmaceutical applications .

Table 1: Toxicity Predictions for this compound

| Endpoint | Value | Methodology |

|---|---|---|

| Acute LD50 | Moderate | QSAR Modeling |

| Chronic LOAEL | Not established | Literature Review |

| Eye Sensitization | Potential Risk | QSAR Modeling |

Table 2: Environmental Persistence

Propriétés

IUPAC Name |

(E)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBXPNZJPZBQZ-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Br)(\C(F)(F)F)/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.